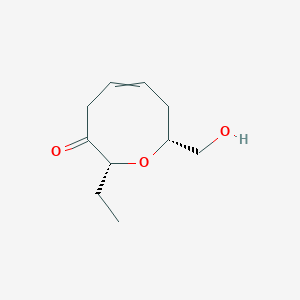![molecular formula C16H14O B12562673 Benzene, [3-(phenylmethoxy)-1-propynyl]- CAS No. 144479-03-8](/img/structure/B12562673.png)
Benzene, [3-(phenylmethoxy)-1-propynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [3-(phenylmethoxy)-1-propynyl]- is an organic compound with a unique structure that combines a benzene ring with a propynyl group substituted with a phenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-(phenylmethoxy)-1-propynyl]- typically involves the reaction of benzene derivatives with appropriate alkynyl and phenylmethoxy reagents. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of Benzene, [3-(phenylmethoxy)-1-propynyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [3-(phenylmethoxy)-1-propynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of benzene derivatives with carbonyl or carboxyl groups.
Reduction: Formation of benzene derivatives with saturated hydrocarbon chains.
Substitution: Formation of benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Benzene, [3-(phenylmethoxy)-1-propynyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, [3-(phenylmethoxy)-1-propynyl]- involves its interaction with molecular targets through its functional groups. The alkyne and phenylmethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides stability and aromaticity, contributing to the compound’s overall properties.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, [3-(methoxy)-1-propynyl]-
- Benzene, [3-(phenylmethoxy)-1-propenyl]-
- Benzene, [3-(phenylmethoxy)-1-butynyl]-
Uniqueness
Benzene, [3-(phenylmethoxy)-1-propynyl]- is unique due to the specific combination of its functional groups, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
144479-03-8 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-phenylmethoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C16H14O/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-6,8-11H,13-14H2 |
Clave InChI |
ZAHYYRUQIOWLSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


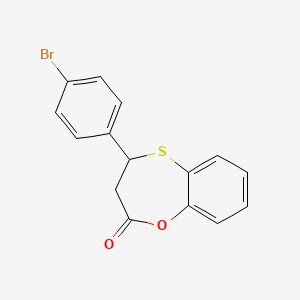
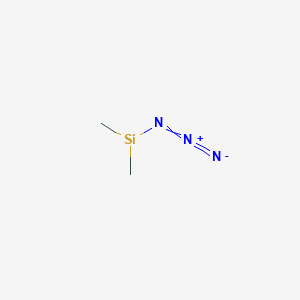
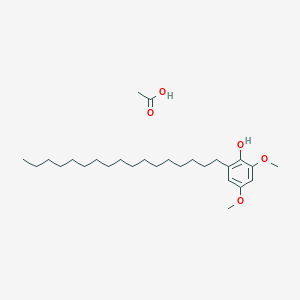
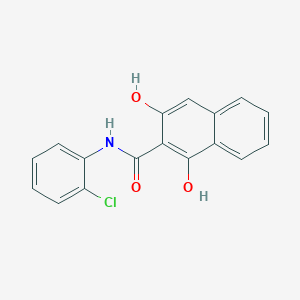
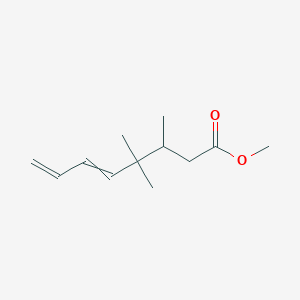
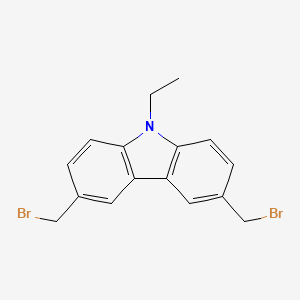
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
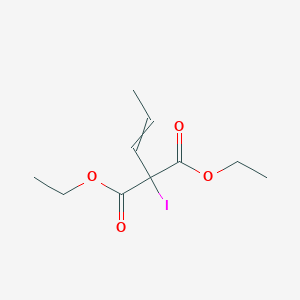


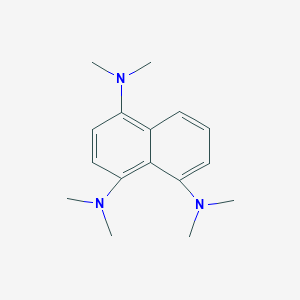
![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
